

A Cross-Species Comparative Guide to the Functions of 9-PAHSA

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Compound of Interest

Compound Name: 9-Pahsa

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological functions of 9-palmitic acid-9-hydroxy-stearic acid (**9-PAHSA**), a recently discovered bioactive lipid, across various species. The information is compiled from preclinical and in vitro studies, with a focus on its anti-diabetic and anti-inflammatory effects. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz.

Data Presentation

Table 1: Effects of 9-PAHSA on Glucose Metabolism

Parameter	Species/Model	Treatment Details	Key Findings	Reference(s)
Glucose Tolerance	High-Fat Diet (HFD)-fed Mice	Acute oral gavage of 5- or 9-PAHSA (30 or 45 mg/kg)	Improved glucose tolerance and reduced area under the glucose excursion curve. [1]	[1]
db/db Mice	Acute administration	Slightly improved glucose tolerance.[2]	[2]	
db/db Mice	50 mg/kg for 2 weeks by gavage	Significantly reduced blood glucose levels.[2] [3]	[2][3]	
HFD-fed Mice	Chronic treatment with 5- and 9-PAHSA (2mg/kg/day each) via mini-pumps	Improved insulin sensitivity and glucose tolerance.	[4]	
HFD-fed Mice	Acute and subchronic treatment with 5- and 9-PAHSA	Did not significantly improve the deranged metabolic status. [5]	[5]	
Insulin Secretion	Human Islets (in vitro)	20 μ M 9-PAHSA	Potentiated glucose-stimulated insulin secretion (GSIS). [4]	[4]

Human Islets (in vitro)	20 μ M 5-PAHSA	Augmented GSIS.[1]	[1]
Rat, Mouse, Human Islets (in vitro)	Racemic 5- or 9-PAHSA and their enantiomers	Did not induce GSIS.[5]	[5]
GLP-1 Secretion	STC-1 Enteroendocrine Cells (in vitro)	5- or 9-PAHSA	Directly enhanced GLP-1 secretion. [4]
GLUTag Cells (in vitro)	Racemic 5- or 9-PAHSA and their enantiomers	Did not stimulate GLP-1 release. [5]	[5]
Glucose Uptake	3T3-L1 Adipocytes (in vitro)	20 μ M 9-PAHSA (48h pre-incubation)	Did not increase basal or insulin-stimulated glucose uptake. [6]
Human Subcutaneous Adipocytes (in vitro)	20 μ M 9-PAHSA (48h pre-incubation)	Did not increase basal or insulin-stimulated glucose uptake. [6]	[6]

Table 2: Anti-inflammatory Effects of 9-PAHSA

Parameter	Species/Model	Treatment Details	Key Findings	Reference(s)
Cytokine Secretion	LPS-stimulated Human Cellular Model of Innate Immunity	10-100 μ M 9-PAHSA	Reduced secretion of chemokines such as CXCL10, MIP-1 beta, and MCP.[6][7]	[6][7]
LPS-stimulated 3T3-L1 adipocytes with GPR120 knockdown	9-PAHSA treatment	Anti-inflammatory effects were attenuated.[8]	[8]	
Immune Cell Activation	LPS-stimulated Mouse Bone Marrow-Derived Dendritic Cells	9-PAHSA treatment	Attenuated dendritic cell activation.	[4]
In Vivo Inflammation	HFD-fed Mice	Chronic treatment with 5- and 9-PAHSA	Reduced adipose tissue inflammation.	[4]
db/db Mice	50 mg/kg 9-PAHSA for 4 weeks	Ameliorated carotid vascular calcification.[2][3]	[2][3]	

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

- Objective: To assess the effect of **9-PAHSA** on glucose tolerance in vivo.
- Animal Model: High-Fat Diet (HFD)-fed mice or db/db mice.[1][2]
- Procedure:
 - Mice are fasted for 4.5 to 6 hours prior to the test.[1][9]

- A baseline blood glucose measurement is taken from the tail vein using a glucometer.[10][11]
- **9-PAHSA** (or vehicle control) is administered via oral gavage at a specified dose (e.g., 30-50 mg/kg).[1][2][3]
- After 30 minutes, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[10]
- Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10]
- The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[1]

In Vitro Anti-Inflammatory Assay in Macrophages

- Objective: To evaluate the ability of **9-PAHSA** to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.
- Cell Line: RAW 264.7 murine macrophage-like cells.
- Procedure:
 - RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Cells are seeded in 24-well plates and allowed to adhere overnight.
 - Cells are pre-treated with **9-PAHSA** (e.g., 10 μ M) or vehicle control for 1-2 hours.
 - Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[12] A negative control group without LPS stimulation is included.
 - After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

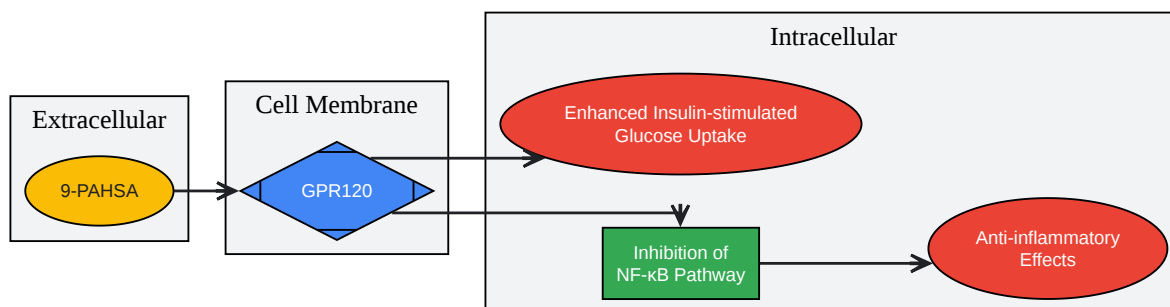
- The concentrations of pro-inflammatory cytokines (e.g., TNF- α , IL-6, CXCL10) in the supernatant are measured using ELISA or other immunoassays.[6]

GPR120 Competitive Binding Assay

- Objective: To determine the binding affinity of **9-PAHSA** for the GPR120 receptor.
- Materials: Membranes from cells overexpressing GPR120, a radiolabeled GPR120 agonist (e.g., [3 H]-TUG-891), unlabeled GPR120 agonist, and **9-PAHSA**. [13]
- Procedure:
 - GPR120-expressing membranes are incubated in a 96-well plate with the radiolabeled ligand and varying concentrations of **9-PAHSA**. [13]
 - Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled agonist) are included. [13]
 - The plate is incubated to allow binding to reach equilibrium. [13]
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. [13]
 - The radioactivity retained on the filters is quantified using a liquid scintillation counter. [13]
 - The data is analyzed to determine the concentration of **9-PAHSA** that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (K_i) can be calculated.

Signaling Pathways and Experimental Workflows

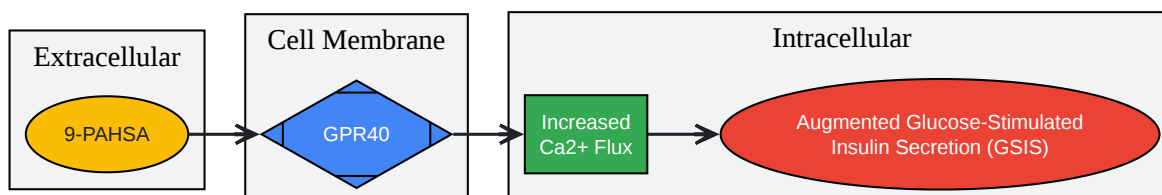
Signaling Pathway of 9-PAHSA in Adipocytes



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Caption: **9-PAHSA** activates GPR120, leading to anti-inflammatory effects and enhanced glucose uptake.

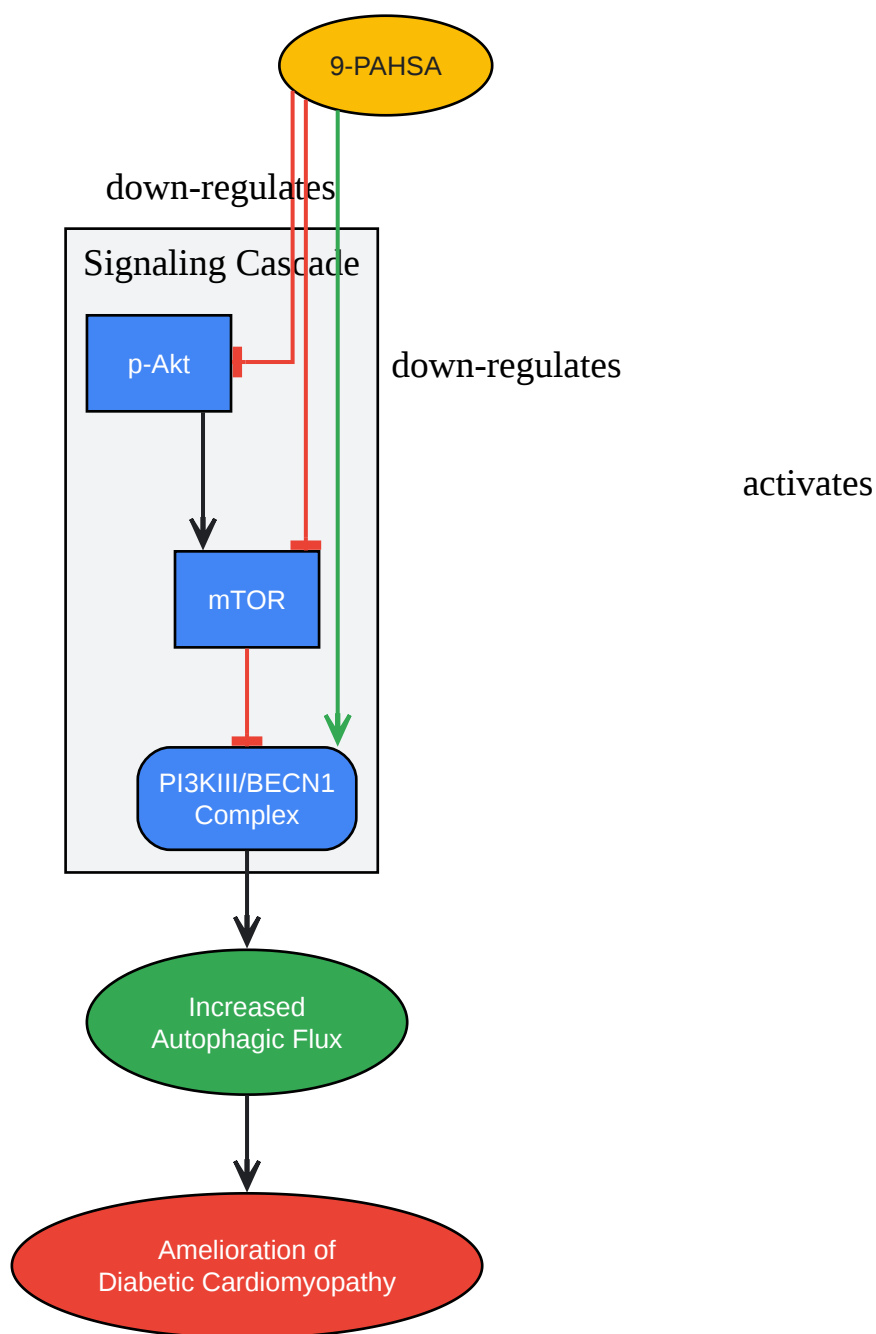
Signaling Pathway of 9-PAHSA in Pancreatic β -Cells



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Caption: **9-PAHSA** stimulates insulin secretion in pancreatic β -cells via GPR40 activation.

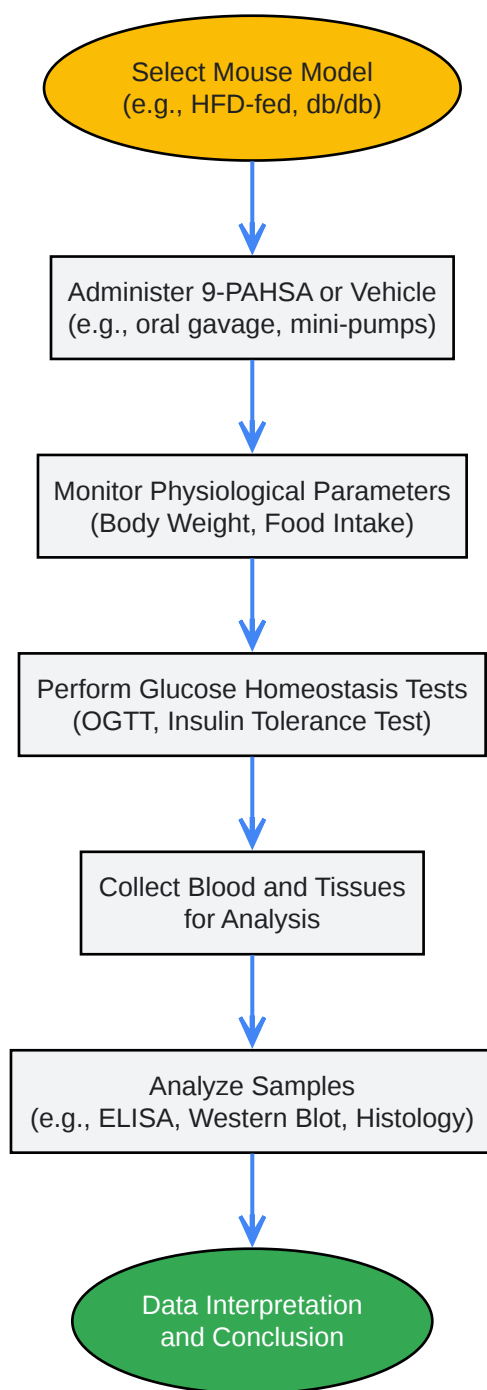
Autophagy-Related Signaling in Cardiomyocytes of db/db Mice



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Caption: **9-PAHSA** promotes cardioprotective autophagy in diabetic mice by modulating Akt/mTOR signaling.

Experimental Workflow for In Vivo Studies in Mice



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Caption: A generalized workflow for investigating the in vivo effects of **9-PAHSA** in mouse models.

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